4-Bromo-N-t-butyl-2-fluorobenzamide

Lipophilicity ADME Physicochemical Property

Select 4-Bromo-N-t-butyl-2-fluorobenzamide for its non-interchangeable substitution pattern critical to CNS drug discovery. The para-bromo handle enables efficient fragment elaboration via palladium-catalyzed cross-coupling, while the ortho-fluorine and bulky tert-butyl group confer an elevated LogP (3.69) and low H-bond donor count—ideal for blood-brain barrier penetration. Substituting analogous halogenated benzamides unpredictably alters lipophilicity, steric profiles, and assay reproducibility. Insist on this precise scaffold to maintain SAR integrity in your medicinal chemistry programs.

Molecular Formula C11H13BrFNO
Molecular Weight 274.13 g/mol
CAS No. 303084-21-1
Cat. No. B1290150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-t-butyl-2-fluorobenzamide
CAS303084-21-1
Molecular FormulaC11H13BrFNO
Molecular Weight274.13 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=C(C=C(C=C1)Br)F
InChIInChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3,(H,14,15)
InChIKeyKCEOXHBWJRRKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-t-butyl-2-fluorobenzamide (CAS 303084-21-1): A Structurally Defined Halogenated Benzamide Building Block


4-Bromo-N-t-butyl-2-fluorobenzamide (CAS 303084-21-1) is a halogenated benzamide derivative with the molecular formula C₁₁H₁₃BrFNO and a molecular weight of 274.13 g/mol . It features a unique substitution pattern comprising a bromine atom at the para (4-) position, a fluorine atom at the ortho (2-) position, and a bulky tert-butyl group on the amide nitrogen . This compound is typically supplied as a research chemical with a purity specification of 95–98% and is utilized as a versatile small molecule scaffold in medicinal chemistry and chemical biology .

4-Bromo-N-t-butyl-2-fluorobenzamide: Why Simple Halogen or Positional Swaps Are Not Feasible in Discovery Workflows


The specific 4-bromo, 2-fluoro, and N-tert-butyl substitution pattern of this compound is not readily interchangeable with other halogenated benzamides without altering key molecular properties. Even closely related analogs, such as the 5-bromo positional isomer or the non-fluorinated 4-bromo-N-tert-butylbenzamide, exhibit different calculated lipophilicities and steric profiles due to the unique electronic and spatial contributions of the ortho-fluorine and para-bromine [1]. These differences can significantly impact a molecule's performance in assays (e.g., target binding affinity, permeability, metabolic stability) and its utility as a synthetic intermediate (e.g., regioselectivity in cross-coupling reactions). Therefore, substituting this precise scaffold with a seemingly similar compound introduces unpredictable changes to both biological and chemical outcomes, underscoring the need for product-specific selection criteria grounded in quantitative evidence.

Quantitative Differentiation of 4-Bromo-N-t-butyl-2-fluorobenzamide (CAS 303084-21-1) Against Key Analogs


Lipophilicity (LogP) Advantage: A 0.4-0.5 Unit Increase Over Non-Fluorinated and Positional Isomers

The target compound demonstrates a significantly higher calculated lipophilicity (LogP = 3.69) [1] compared to the closely related 4-bromo-N-tert-butylbenzamide, which lacks the ortho-fluorine atom (LogP ~ 3.2-3.3) . This ~0.4-0.5 LogP unit increase indicates enhanced membrane permeability and potential for improved oral absorption or blood-brain barrier penetration, a key differentiation factor for CNS or intracellular target engagement.

Lipophilicity ADME Physicochemical Property Drug Design

Molecular Weight and Heavy Atom Count: A Balanced Scaffold for Fragment-to-Lead Optimization

With a molecular weight of 274.13 g/mol and a heavy atom count of 15 , the target compound occupies a favorable space between smaller fragments (MW < 250) and larger lead-like molecules (MW > 350). In contrast, the non-halogenated analog N-tert-butyl-2-fluorobenzamide has a lower MW (195.23 g/mol) , while more complex derivatives often exceed 350 g/mol. This intermediate size provides a balance of synthetic tractability and sufficient complexity for meaningful SAR exploration without the liability of excessive molecular obesity.

Molecular Weight Fragment-Based Drug Discovery Physicochemical Property Lead Optimization

Hydrogen Bond Donor/Acceptor Profile: A Single H-Bond Donor for Controlled Intermolecular Interactions

The target compound possesses exactly one hydrogen bond donor (the amide N-H) and two hydrogen bond acceptors (the amide carbonyl oxygen and the fluorine atom) . This is a more constrained profile compared to the 4-amino analog (4-amino-N-tert-butyl-2-fluorobenzamide), which has two H-bond donors and three acceptors [1]. The controlled H-bond donor count can lead to improved passive membrane permeability and reduced susceptibility to P-glycoprotein efflux, while still allowing for specific target interactions via the amide group.

Hydrogen Bonding Physicochemical Property Crystal Engineering Solubility

High-Impact Application Scenarios for 4-Bromo-N-t-butyl-2-fluorobenzamide (CAS 303084-21-1)


CNS-Targeted Medicinal Chemistry Programs

The compound's elevated LogP value (3.69) [1] and low H-bond donor count make it a strategically valuable scaffold for designing molecules intended to cross the blood-brain barrier. It can serve as a core building block in CNS drug discovery efforts, where passive permeability is paramount, and as a reference compound for optimizing brain penetration in related benzamide series.

Fragment-Based Lead Generation and Optimization

With a molecular weight of 274.13 g/mol [1] and a balanced physicochemical profile , this compound is an ideal starting point for fragment elaboration. Its para-bromo substituent offers a convenient handle for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid synthesis of focused libraries to explore SAR around the 4-position of the aromatic ring.

Biochemical and Cellular Target Engagement Assays

As a well-characterized benzamide, this compound serves as a useful tool molecule or negative control in assays designed to investigate the role of specific halogen substitution patterns on target binding [1]. Its distinct lipophilicity and H-bonding properties allow researchers to deconvolute the contributions of halogenation and steric bulk to observed biological activity, particularly in systems sensitive to membrane permeability or off-target interactions.

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